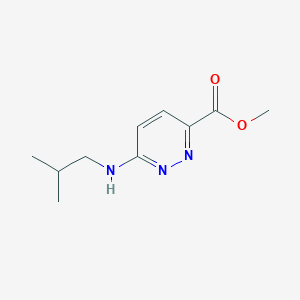

Methyl 6-(Isobutylamino)pyridazine-3-carboxylate

Description

Methyl 6-(Isobutylamino)pyridazine-3-carboxylate (CAS: 1184230-38-3) is a pyridazine derivative featuring a methyl ester at position 3 and an isobutylamino substituent at position 6. It is synthesized via nucleophilic substitution, where methyl 6-chloro-3-pyridazinecarboxylate reacts with isobutylamine, a method generalizable to other alkylamines . This compound serves as a key intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting epigenetic regulators or kinase inhibitors . Commercial availability issues (discontinued status, per ) suggest challenges in scalability or niche applications.

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 6-(2-methylpropylamino)pyridazine-3-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-7(2)6-11-9-5-4-8(12-13-9)10(14)15-3/h4-5,7H,6H2,1-3H3,(H,11,13) |

InChI Key |

APAHJPYTEGODCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=NN=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(Isobutylamino)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(Isobutylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridazine compounds .

Scientific Research Applications

Methyl 6-(Isobutylamino)pyridazine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-(Isobutylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Alkylamino Pyridazinecarboxylates

These derivatives share the pyridazine core with alkylamino and ester groups but differ in substituents:

Key Findings :

- Ester Group Impact : Methyl esters (e.g., 1184230-38-3) may offer higher metabolic stability than ethyl esters (e.g., 1184482-79-8) due to slower esterase hydrolysis .

Fused-Ring Pyridazine Derivatives

Complex structures with fused heterocycles exhibit distinct pharmacological profiles:

Key Findings :

- Fused Rings : Imidazo or pyrrolo rings (e.g., ) increase molecular rigidity, enhancing target binding specificity but reducing synthetic accessibility .

- Functional Groups : Carboxylic acids (e.g., 271.08 g/mol ) improve water solubility, whereas esters (e.g., 275.13 g/mol ) prioritize cell permeability.

Halogenated and Aryl-Substituted Derivatives

Halogens or aryl groups modify electronic properties and bioactivity:

Key Findings :

- Halogenation : Chlorine or fluorine atoms (e.g., 572910-59-9 ) enhance electrophilicity, facilitating covalent binding to targets.

- Aryl Groups : Bulky aryl substituents (e.g., EP 4 374 877 A2 ) improve pharmacokinetics but may increase metabolic complexity.

Physicochemical and Analytical Comparisons

Biological Activity

Methyl 6-(Isobutylamino)pyridazine-3-carboxylate (CAS No. 1184230-38-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H15N3O2

- Molecular Weight : 209.24 g/mol

- CAS Number : 1184230-38-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isobutylamino group allows for hydrophobic interactions and potential hydrogen bonding with specific receptors or enzymes, which can lead to modulation of key biochemical pathways.

Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess these activities through similar mechanisms .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with analogous structures have shown effectiveness against various bacterial strains, indicating a potential for this compound as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have demonstrated significant inhibitory effects on cancer cell proliferation, with IC50 values indicating potent activity at low concentrations . This suggests that this compound may serve as a promising candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the isobutyl group and the carboxylate moiety are essential for enhancing the compound's interaction with biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Isobutyl Group | Enhances hydrophobic interactions |

| Carboxylate Moiety | Essential for binding to target proteins |

| Positioning of Amino Group | Critical for receptor specificity |

Case Studies

- Anticancer Efficacy : A study involving various derivatives showed that compounds similar to this compound exhibited significant cytotoxic effects against prostate cancer cell lines, with some derivatives achieving IC50 values in the submicromolar range .

- Antimicrobial Properties : Research on related pyridazine derivatives has highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.